N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE
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Overview
Description
N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE is a complex organic compound characterized by its unique structural features It contains a sulfonyl group, a tetrachlorohydroxyphenyl group, and a benzamide moiety
Scientific Research Applications
N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2,3,5,6-tetrachloro-4-hydroxyaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Mechanism of Action
The mechanism of action of N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrachlorohydroxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-tosylbenzenesulfonimidoyl fluoride
- Benzamide, N-(4-methylphenyl)sulfonyl-N-phenyl-
Uniqueness
N-(4-METHYLBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE is unique due to the presence of both the sulfonyl and tetrachlorohydroxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-methylphenyl)sulfonyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl4NO4S/c1-11-7-9-13(10-8-11)30(28,29)25(20(27)12-5-3-2-4-6-12)18-14(21)16(23)19(26)17(24)15(18)22/h2-10,26H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEHJBOEGNVZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl4NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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